Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, N4-(3-Bromophenyl)quinazoline-4,6-diamine and its derivatives have shown promising results as potent inhibitors of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2)12. These receptors are critical in the regulation of cell growth and proliferation, and their dysregulation is implicated in various cancers. The development of quinazoline-based inhibitors has been a focus of research to target these receptors for therapeutic purposes.
The antitumor activity of these quinazoline derivatives has been demonstrated in various studies. For instance, one compound, identified as 16a, exhibited excellent oral activity in a human epidermoid carcinoma xenograft model in nude mice1. Another derivative, 5b, showed potent inhibitory activity against different cancer cell lines and effectively induced apoptosis in a dose-dependent manner4. These findings underscore the potential of N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives as therapeutic agents in the treatment of cancers that overexpress EGFR and HER-2.
In addition to their antitumor properties, some quinazoline derivatives have been explored for their antibacterial activity. A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)3. The lead compound from this series exhibited good activities with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against E. coli, S. aureus, and S. epidermidis3. This suggests that quinazoline derivatives could also be developed as antibacterial agents.
Quinazoline derivatives have also been investigated for their potential anthelmintic properties. Novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their anthelmintic effectiveness using in vitro assays with earthworms5. The results indicated that these compounds could serve as promising candidates for the development of new anthelmintic agents, expanding the scope of applications for quinazoline derivatives beyond anticancer and antibacterial treatments5.
N4-(3-Bromophenyl)quinazoline-4,6-diamine is classified as a quinazoline derivative with the molecular formula and a molecular weight of 315.17 g/mol. It is recognized by its CAS number 169205-78-1 and has been explored for various applications in chemistry and biology, particularly in drug development due to its potential anticancer properties .
The synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine typically involves the reaction of 3-bromoaniline with 4,6-dichloroquinazoline. The general procedure includes:
The molecular structure of N4-(3-Bromophenyl)quinazoline-4,6-diamine features a quinazoline core with a bromophenyl substituent at the N4 position. Key structural details include:
N4-(3-Bromophenyl)quinazoline-4,6-diamine can participate in various chemical reactions:
The mechanism of action for N4-(3-Bromophenyl)quinazoline-4,6-diamine primarily involves its interaction with specific molecular targets such as enzymes or receptors. This compound has been investigated for its potential as an inhibitor of certain kinases, particularly those involved in cancer pathways:
N4-(3-Bromophenyl)quinazoline-4,6-diamine exhibits several notable physical and chemical properties:
N4-(3-Bromophenyl)quinazoline-4,6-diamine has diverse applications across various scientific fields:
N4-(3-Bromophenyl)quinazoline-4,6-diamine (CAS 169205-78-1) is a brominated quinazoline derivative with the molecular formula C₁₄H₁₁BrN₄ and a molecular weight of 315.17 g/mol. Structurally, it features a quinazoline core—a fused bicyclic system comprising a benzene ring condensed with a pyrimidine ring—substituted at the N4-position with a 3-bromophenyl group and amino groups at positions 4 and 6. The 3-bromophenyl moiety introduces steric and electronic effects that influence molecular packing and reactivity, while the amino groups enable hydrogen bonding and participation in π-conjugation [1] [7].
Crystallographic studies reveal near-coplanarity between the quinazoline’s benzene and pyrimidine rings (dihedral angles: 1.26° and 3.53° in independent molecules), facilitating π-π stacking interactions with centroid-centroid distances of 3.47–3.54 Å. Intermolecular N–H···N and N–H···Br hydrogen bonds further stabilize the crystal lattice, as shown in Table 1 [4]. The compound exists as a light yellow to dark green crystalline powder with a melting point of 202–206°C and requires storage at 2–8°C for stability [1] [5] [6].
Table 1: Key Chemical and Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁BrN₄ |
Molecular Weight | 315.17 g/mol |
Melting Point | 202–206°C |
Appearance | Light yellow to dark green crystals |
Crystal System | Triclinic |
Hydrogen Bonding | N–H···N, N–H···Br |
π-Stacking Distance | 3.47–3.54 Å |
Quinazoline derivatives gained prominence in the mid-20th century for their diverse bioactivities, but systematic exploration of halogenated variants like N4-(3-bromophenyl)quinazoline-4,6-diamine accelerated in the 1990s. Early research focused on their synthesis via nucleophilic substitution or palladium-catalyzed coupling. For example, this compound was first isolated in 71% yield by refluxing sodium sulfide and sodium hydroxide with a quinazoline precursor in ethanol-water solvent, followed by crystallization from ethyl acetate [4].
The 2010 crystal structure determination marked a pivotal advancement, revealing how bromine and amino groups direct molecular self-assembly. This work underscored the compound’s role as a synthon for antitumor agents, leveraging its planar structure for target binding [4] [8]. Concurrently, studies on quinazoline photophysics highlighted electron-withdrawing substituents (e.g., bromine) as key modulators of optoelectronic behavior, positioning brominated derivatives as templates for fluorescent materials [9].
Medicinal Chemistry
In pharmaceutical research, this compound serves as a kinase inhibitor precursor for targeted cancer therapies. Its planar structure facilitates intercalation into ATP-binding sites of kinases, disrupting oncogenic signaling. Derivatives have been investigated as fluorescent probes for β-tubulin, enabling visualization of microtubule targeting in live cells [1] [9]. Additionally, the bromine atom enhances binding selectivity in biochemical assays, aiding the study of cellular pathways like apoptosis [1] [2]. Diagnostic applications exploit its fluorescence in imaging agents, particularly for tumor detection [3].
Material Science
The electron-deficient quinazoline core and bromine’s heavy-atom effect make this compound valuable in materials science. Key applications include:
Table 2: Multidisciplinary Applications
Field | Application | Mechanism |
---|---|---|
Pharmaceutical | Kinase inhibitor precursors | ATP-binding site disruption |
Diagnostics | Tumor imaging agents | Fluorescence emission |
Polymer Science | Electronic coatings | Enhanced thermal stability |
Environmental | Pollutant sensors | Selective ion binding |
Optoelectronics | OLED emitters | TADF/AIE properties |
The compound’s versatility across these domains highlights its dual significance: as a bioactive scaffold in drug discovery and a functional component in advanced materials [1] [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7